Iodous acid

Description

Properties

IUPAC Name |

iodous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HIO2/c2-1-3/h(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPSOCQMBCNWFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OI=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HIO2 | |

| Record name | iodous acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iodous_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030159 | |

| Record name | Iodous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.911 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12134-99-5 | |

| Record name | Iodine hydroxide oxide (I3(OH)O7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodine hydroxide oxide (I3(OH)O7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triiodine hydroxide heptaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Iodous Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodous acid (HIO₂), an oxoacid of iodine, represents a fascinating yet challenging subject of study in inorganic chemistry. With iodine in the +3 oxidation state, it occupies a pivotal intermediate position in the series of iodine oxoacids.[1] Its high reactivity and transient nature make it a critical, albeit elusive, species in various chemical systems, including atmospheric chemistry and certain oscillating chemical reactions.[2] This technical guide provides a comprehensive overview of the core fundamental properties of this compound, focusing on its structure, stability, reactivity, and the methods employed to study this unstable compound. Due to its extreme instability, this compound has not been isolated as a pure substance; it exists transiently in aqueous solutions.[3]

Core Physicochemical Properties

This compound is a weak acid that is highly unstable in aqueous solution. Its fundamental properties are summarized in the tables below. It is important to note that due to its transient nature, many of these properties are derived from theoretical calculations and kinetic studies rather than direct measurement on an isolated sample.

General and Structural Properties

| Property | Value | Source(s) |

| Chemical Formula | HIO₂ | |

| Molar Mass | 159.911 g/mol | |

| IUPAC Name | This compound | |

| Systematic IUPAC Name | dioxidoiodate(1−) | [3] |

| Structure | Bent molecular geometry | |

| Isomers | HOIO (most stable), HOOI | [2] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Acid-Base Properties

The acidity of this compound is a subject of some debate in the scientific literature, with reported pKa values varying. This discrepancy arises from the challenges associated with direct experimental measurement.

| Property | Reported Value(s) | Source(s) |

| pKa | ≈ 4, 4.5, 4.7, or 6 |

The variation in reported pKa values highlights the difficulty in studying this unstable species. Theoretical calculations and correlations with other halogen oxoacids suggest a pKa closer to 6.

Thermodynamic Properties

Thermochemical data for this compound and its isomers have been determined primarily through computational studies.

| Property | Value | Isomer | Source(s) |

| Standard Enthalpy of Formation (ΔfH°₂₉₈K) | -24.8 ± 0.9 kJ/mol | HOIO | [2] |

| Standard Enthalpy of Formation (ΔfH°₂₉₈K) | 18.7 ± 0.4 kJ/mol | HOOI | [2] |

| Gibbs Free Energy of Formation (ΔfG°₂₉₈) | -12.4 kJ·mol⁻¹ | HOIO |

Structure and Isomerism

This compound exists as two primary isomers: HOIO and HOOI. Computational studies have consistently shown that the HOIO isomer is the more stable of the two.[2] The molecule adopts a bent geometry around the central iodine atom.

Preparation

Due to its extreme instability, the isolation of pure this compound has not been achieved. It is typically generated in situ in aqueous solutions for immediate study. The primary methods for its formation are:

-

Disproportionation of Hypothis compound: Hypothis compound (HOI) can disproportionate to form this compound and iodide ions. This is often the initial step in the overall disproportionation of hypothis compound to iodine and iodate.

-

Oxidation of Iodide: The oxidation of iodide ions (I⁻) under specific conditions can lead to the transient formation of this compound.

-

Reduction of Iodic Acid: The reduction of iodic acid (HIO₃) can also produce this compound as an intermediate. For instance, the reaction of iodic acid with sulfur dioxide has been proposed as a synthetic route.

It is crucial to emphasize that these methods produce this compound in a mixture with other reactants and products, and it rapidly undergoes further reactions.

Reactivity and Disproportionation

The most prominent chemical characteristic of this compound is its rapid disproportionation in aqueous solution. This reaction is a key feature of its chemistry and is the primary reason for its transient existence.

The overall disproportionation reaction is:

5 HIO₂ → 4 HIO₃ + HI

However, the mechanism is more complex and is understood to proceed through a series of steps. A simplified representation of the core disproportionation pathway is the reaction of two this compound molecules:

2 HIO₂(aq) → HIO₃(aq) + HIO(aq)

The hypothis compound (HIO) formed can then undergo further reactions. The kinetics of this disproportionation are influenced by the acidity of the solution, with the reaction being autocatalytic.

Below is a logical diagram illustrating the central disproportionation reaction of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Iodous Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodous acid (HIO₂) is an iodine oxoacid that holds significant interest in various chemical contexts, including atmospheric chemistry and as a reactive intermediate.[1] However, its profound instability presents a considerable challenge to its experimental characterization.[1] Consequently, much of our current understanding of its chemical structure and bonding is derived from computational studies. This guide provides a comprehensive overview of the theoretical and limited experimental insights into this compound, with a focus on its most stable isomer, HOIO.

Computed Molecular Structure and Bonding

Computational studies have been instrumental in elucidating the structural and bonding characteristics of this compound. The most stable isomeric form is determined to be HOIO.[2]

Lewis Structure and Valence Shell Electron Pair Repulsion (VSEPR) Theory

The Lewis structure of the HOIO isomer of this compound features a central iodine atom bonded to two oxygen atoms, with a hydrogen atom attached to one of the oxygen atoms. The central iodine atom possesses two lone pairs of electrons.

Based on the Valence Shell Electron Pair Repulsion (VSEPR) theory, the central iodine atom has four electron domains (two bonding pairs and two lone pairs), leading to a bent or V-shaped molecular geometry.[3][4][5] The presence of two lone pairs on the central iodine atom results in significant electron-electron repulsion, compressing the O-I-O bond angle.

Molecular Geometry and Hybridization

The geometry of the HOIO isomer is bent, with the atoms arranged in a non-planar configuration. The central iodine atom is considered to be sp³ hybridized to accommodate the two bonding pairs and two lone pairs of electrons.

Quantitative Structural Data

The following table summarizes the computed geometric parameters and thermochemical data for the HOIO isomer of this compound. It is crucial to note that these values are derived from computational chemistry and await experimental verification.

| Parameter | Value | Source |

| Bond Lengths | ||

| I-O | ~1.88 Å | Computational Study |

| O-H | ~0.97 Å | Computational Study |

| I=O | Not applicable for HOIO | |

| Bond Angles | ||

| ∠ O-I-O | ~99.6° | Computational Study |

| ∠ H-O-I | ~103.3° | Computational Study |

| Dihedral Angle | ||

| ∠ H-O-I-O | ~89.7° | Computational Study |

| Thermochemical Data | ||

| Standard Enthalpy of Formation (ΔfH°₂₉₈K) | -24.8 ± 0.9 kJ/mol | [6][7] |

Experimental Protocols: Matrix Isolation Spectroscopy

Illustrative Experimental Workflow for Matrix Isolation FTIR Spectroscopy

Methodology:

-

Precursor Generation: A suitable precursor for this compound, such as a mixture of iodine vapor and ozone, would be prepared.[1]

-

Gas Mixture Preparation: The precursor vapor is mixed with a large excess of an inert matrix gas, typically argon or nitrogen, in a vacuum line. The ratio of matrix gas to the precursor is usually high (e.g., 1000:1) to ensure effective isolation.

-

Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or BaF₂) maintained at a very low temperature (typically below 20 K) by a closed-cycle helium cryostat.

-

Matrix Formation: As the gas mixture condenses on the cold window, a solid, inert matrix is formed, trapping the precursor molecules.

-

In Situ Generation (if applicable): Photolysis of the trapped precursors using a specific wavelength of light (e.g., from a UV lamp) can be employed to generate the desired reactive species, in this case, this compound.

-

Spectroscopic Measurement: The matrix-isolated species are then interrogated using a spectrometer. FTIR spectroscopy is commonly used to probe the vibrational frequencies of the trapped molecules.[9]

-

Data Analysis: The resulting infrared spectrum is analyzed to identify the vibrational bands corresponding to this compound. These experimental frequencies are then compared with those predicted by computational methods to confirm the identity and structure of the isolated molecule.[12][13][14]

Mandatory Visualizations

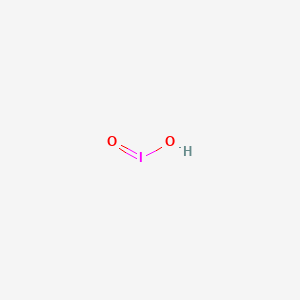

Lewis Structure of this compound (HOIO Isomer)

References

- 1. researchportal.tuni.fi [researchportal.tuni.fi]

- 2. Disproportionation Kinetics of Hypothis compound As Catalyzed and Suppressed by Acetic Acid-Acetate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. VSEPR theory - Wikipedia [en.wikipedia.org]

- 4. chemistryguru.com.sg [chemistryguru.com.sg]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Hypothis compound: Kinetics of the buffer-catalyzed disproportionation [infoscience.epfl.ch]

- 8. uprise.ceas3.uc.edu [uprise.ceas3.uc.edu]

- 9. Complexes of Formaldehyde and α-Dicarbonyls with Hydroxylamine: FTIR Matrix Isolation and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Matrix Isolation [info.ifpan.edu.pl]

- 11. benchchem.com [benchchem.com]

- 12. Predicting Frequency from the External Chemical Environment: OH Vibrations on Hydrated and Hydroxylated Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [2108.04795] A Computational Method for Studying Vibrational Mode Dynamics [arxiv.org]

Technical Whitepaper: The Synthesis and Elusive Nature of Iodous Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: Iodous acid (HIO₂), an iodine oxoacid with iodine in the +3 oxidation state, is a subject of significant interest in various chemical contexts, from atmospheric chemistry to synthetic applications. However, its profound instability presents a formidable challenge to its synthesis and isolation. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its in-situ generation, the kinetic and thermodynamic factors governing its existence, and the analytical methods employed for its study. The document emphasizes that this compound has been observed as a transient species but has not been isolated in a pure, stable form.

Introduction: The Challenge of Isolating this compound

This compound (HIO₂) and its corresponding salts, iodites, are exceedingly unstable.[1] While they have been detected as intermediates in the conversion between iodide and iodate, they have never been isolated as stable compounds.[2] The primary reason for this instability is their rapid disproportionation into molecular iodine (I₂) and iodates (IO₃⁻).[1][2] This inherent reactivity dictates that any discussion of the "synthesis and isolation" of this compound must be reframed as the "in-situ generation and characterization" of this transient species.

Methods for the In-Situ Generation of this compound

The generation of this compound is typically achieved in aqueous solutions through two primary pathways. These methods do not yield a stable product but rather create a temporary concentration of HIO₂ that can be studied kinetically or utilized immediately in subsequent reactions.

2.1. Disproportionation of Hypothis compound (HOI)

One of the key reactions leading to the formation of this compound is the disproportionation of hypothis compound (HOI). This process is complex and involves several equilibria. A proposed first step in the disproportionation of iodine(I) is the formation of this compound (HOIO) and iodide (I⁻).[3] The iodide then reacts with remaining HOI to produce molecular iodine.[3]

2.2. Reduction of Iodic Acid (HIO₃)

Another method for generating this compound involves the reduction of the more stable iodic acid (HIO₃). For instance, the reaction of iodic acid with sulfur dioxide can produce this compound.[4]

The Critical Role of Disproportionation

The defining characteristic of this compound chemistry is its rapid disproportionation. The overall reaction is:

3HIO₂ → 2HIO₃ + HI[4]

This reaction is highly favorable and proceeds quickly under most conditions, preventing the accumulation and isolation of HIO₂.

3.1. Kinetics of Disproportionation

The kinetics of this compound disproportionation have been studied, primarily by monitoring the formation of one of the products, such as molecular iodine, using UV-Vis spectrophotometry.[5][6] The reaction rate is influenced by factors such as acidity and temperature.

The disproportionation is a second-order process with respect to this compound.[7] The rate constants have been determined in acidic aqueous solutions.[6]

Table 1: Rate Constants for the Disproportionation of this compound in Aqueous Sulfuric Acid (0.18 mol/dm³) [6]

| Temperature (K) | Average Rate Constant (k) (dm³mol⁻¹s⁻¹) |

| 285 | 0.90 ± 0.08 |

| 291 | 1.10 ± 0.10 |

| 298 | 1.30 ± 0.07 |

| 303 | 1.50 ± 0.10 |

The activation energy for this reaction has been determined to be approximately 38 ± 5 kJ/mol.[6] The negative Gibbs free energy change indicates that the disproportionation is thermodynamically favorable.[6]

Experimental Protocols for In-Situ Studies

Given that this compound cannot be isolated, experimental protocols focus on its generation in a controlled manner to study its properties and reactivity in real-time.

4.1. Kinetic Analysis via UV-Vis Spectrophotometry

A common experimental setup for studying the kinetics of this compound disproportionation involves the following steps:

-

Reagent Preparation: Prepare fresh, thermostated solutions of the reactants needed to generate this compound in-situ (e.g., solutions for the disproportionation of HOI or the reduction of HIO₃).

-

Reaction Initiation: Mix the reactant solutions directly in a quartz cuvette.

-

Spectrophotometric Monitoring: Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the change in absorbance at a wavelength corresponding to a product of the disproportionation reaction. For example, the formation of I₂ can be monitored at its absorption maximum.[5]

-

Data Analysis: Use the absorbance data over time to calculate the rate of the reaction and determine the rate constants.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical processes involving this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. testbook.com [testbook.com]

- 5. aseestant.ceon.rs [aseestant.ceon.rs]

- 6. KINETICS STUDY OF THE DISPROPORTIONATION OF THE this compound IN AQUEOUS SULFURIC ACID SOLUTION | Bulletin of Natural Sciences Research [aseestant.ceon.rs]

- 7. researchgate.net [researchgate.net]

"iodous acid stability in aqueous solution"

An In-depth Technical Guide on the Stability of Iodous Acid in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (HIO₂), an iodine oxoacid with iodine in the +3 oxidation state, is a highly unstable species in aqueous solutions. Its transient nature is primarily due to a rapid disproportionation (or dismutation) reaction, which limits its isolation and direct application. This guide provides a comprehensive overview of the stability of this compound, focusing on its decomposition kinetics, the factors influencing its stability, the experimental methodologies used to study it, and the underlying reaction mechanisms.

Introduction

The chemistry of iodine oxoacids is of significant interest in various fields, including atmospheric chemistry, nuclear science, and pharmacology. Among these, this compound (HIO₂) is a key intermediate in many iodine-mediated reactions. However, its inherent instability in aqueous media, where it readily disproportionates into hypothis compound (HIO) and iodic acid (HIO₃), presents a significant challenge for its study and utilization. Understanding the kinetics and mechanism of this decomposition is crucial for controlling reaction pathways and for the development of novel iodine-based reagents.

Disproportionation of this compound

The primary route of decomposition for this compound in an aqueous environment is disproportionation. This redox reaction involves the simultaneous oxidation and reduction of this compound. The overall reaction can be represented as:

2HIO₂ → HIO + HIO₃

This initial step is often followed by further reactions of the products, leading to a more complex overall stoichiometry. A commonly cited overall disproportionation reaction is:

5HIO₂ → 4HIO₃ + HI

The process is known to be autocatalytic, meaning that one of the reaction products acts as a catalyst, accelerating the decomposition.

Factors Influencing Stability

The stability of this compound in aqueous solution is significantly influenced by several factors:

-

Acidity (pH): The rate of disproportionation is highly dependent on the hydrogen ion concentration. Studies have shown that the reaction is faster in acidic solutions.[1] The rate constant for the disproportionation of HIO₂ has been observed to decrease as the concentration of sulfuric acid increases, which may be due to the relative reactivity of the iodite (B1235397) ion (IO₂⁻) compared to the protonated form (HIO₂).[1]

-

Temperature: As with most chemical reactions, the rate of this compound disproportionation increases with temperature. The activation energy for this process has been determined experimentally, providing a quantitative measure of this temperature dependence.[2]

-

Concentration: The initial concentration of this compound and other species in the solution can affect the reaction kinetics, particularly due to the autocatalytic nature of the decomposition.

Quantitative Data on Disproportionation Kinetics

The kinetics of this compound disproportionation have been investigated under various conditions. The following tables summarize key quantitative data from the literature.

Table 1: Rate Constants for the Disproportionation of HIO₂ in Aqueous Sulfuric Acid Solution

| Temperature (K) | H₂SO₄ Concentration (mol/dm³) | Rate Constant (k) (dm³mol⁻¹s⁻¹) | Reference |

| 285 | 0.125 | 0.56 ± 0.05 | [2] |

| 291 | 0.125 | 0.78 ± 0.07 | [2] |

| 298 | 0.125 | 1.12 ± 0.10 | [2] |

| 303 | 0.125 | 1.45 ± 0.12 | [2] |

| 297 ± 1 | 0.08 - 0.60 | 5 - 0.2 | [1] |

Table 2: Activation Energy for the Disproportionation of HIO₂

| H₂SO₄ Concentration (mol/dm³) | Activation Energy (Ea) (kJ/mol) | Reference |

| 0.125 | 46 | [2] |

| Not Specified | 42 | [1] |

Experimental Protocols

The primary method for studying the kinetics of this compound disproportionation is UV-Vis spectrophotometry. This technique allows for the in-situ monitoring of the reaction progress by measuring the change in absorbance of a reactant or product over time.

Preparation of this compound Solution

Due to its instability, this compound solutions are typically prepared in situ immediately before a kinetic experiment. A common method involves the reaction of a soluble iodite salt (e.g., sodium iodite, NaIO₂) with an acid.

Materials:

-

Sodium iodite (NaBrO₂-free)

-

Sulfuric acid (H₂SO₄)

-

Deionized water

-

Volumetric flasks

-

Pipettes

Procedure:

-

Prepare a stock solution of sodium iodite of known concentration in deionized water.

-

Prepare a stock solution of sulfuric acid of the desired concentration.

-

To generate the this compound solution for a kinetic run, a specific volume of the sodium iodite stock solution is rapidly mixed with a specific volume of the sulfuric acid stock solution in a thermostated reaction vessel. The final concentrations are calculated based on the dilution.

Spectrophotometric Monitoring of Disproportionation

The disproportionation of this compound can be followed by monitoring the formation of one of its products, such as molecular iodine (I₂), which has a characteristic absorbance in the UV-Vis spectrum.

Instrumentation:

-

UV-Vis Spectrophotometer with a thermostated cell holder

-

Quartz cuvettes (e.g., 10 mm path length)

Procedure:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for the species being monitored (e.g., 274 nm for I₂).[2]

-

Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.

-

Initiate the reaction by mixing the reactant solutions directly in the quartz cuvette or in a separate reaction vessel from which an aliquot is quickly transferred to the cuvette.

-

Immediately begin recording the absorbance at the chosen wavelength as a function of time.

-

Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.

Data Analysis

The rate constant for the disproportionation reaction is determined from the collected absorbance versus time data. For a second-order reaction, a plot of 1/([A]t - [A]eq) versus time will yield a straight line, where [A]t is the concentration of the reactant at time t and [A]eq is the concentration at equilibrium. The slope of this line is equal to the rate constant, k. The concentration of the monitored species can be calculated from the absorbance using the Beer-Lambert law (A = εbc).

Reaction Mechanism and Visualization

The disproportionation of this compound is understood to proceed through a complex, autocatalytic mechanism. The autocatalysis involves the formation of an intermediate that catalyzes the reaction.

Autocatalytic Pathway

The disproportionation of HIO₂ is autocatalytic, with the rate-determining step suggested to be the reaction of HIO₂ with a protonated intermediate, H₂OI⁺.[3] The overall process can be broken down into several elementary steps.

Caption: Autocatalytic Disproportionation of this compound.

Experimental Workflow

The general workflow for studying the kinetics of this compound disproportionation is outlined below.

Caption: Experimental Workflow for Kinetic Analysis.

Conclusion

This compound is an inherently unstable species in aqueous solutions, readily undergoing a complex, autocatalytic disproportionation reaction. Its stability is significantly influenced by factors such as pH and temperature. The study of its decomposition kinetics, primarily through UV-Vis spectrophotometry, has provided valuable quantitative data on its rate of decay. A thorough understanding of these principles is essential for professionals in research and development who work with iodine-containing compounds, enabling better control over reaction outcomes and the potential for harnessing the reactivity of this transient species.

References

An In-depth Technical Guide to the Disproportionation Reaction of Iodous Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the disproportionation reaction of iodous acid (HIO₂), a key process in iodine chemistry with implications in various scientific fields, including drug development where iodinated compounds are utilized. This document details the reaction's core principles, kinetics, and the experimental methodologies used for its investigation.

Introduction to this compound and its Disproportionation

This compound (HIO₂) is an unstable oxoacid of iodine where iodine is in the +3 oxidation state.[1] It is known to undergo a disproportionation reaction, a type of redox reaction where a substance is simultaneously oxidized and reduced, forming two different products.[2] In this case, this compound is converted to iodic acid (HIO₃), where iodine is in the +5 oxidation state, and hypothis compound (HOI), with iodine in the +1 oxidation state. The instability of this compound makes its study challenging, yet understanding its decomposition is crucial for controlling iodine-based chemical reactions.

The overall disproportionation reaction can be represented as:

2 HIO₂ → HIO₃ + HOI

This reaction is known to be complex and is influenced by factors such as acidity and temperature.[3] It is also recognized as an autocatalytic process, meaning one of the reaction products acts as a catalyst for the reaction.[4]

Kinetics and Mechanism of Disproportionation

The disproportionation of this compound in acidic aqueous solutions follows a second-order rate law.[4] The reaction is complex and autocatalytic, with the detailed mechanism not yet being fully elucidated.[5] However, several key aspects of the mechanism have been proposed and studied.

A significant feature of this reaction in acidic media is the involvement of the protonated form of hypothis compound, H₂OI⁺, which acts as a catalytic species.[4][6] The mechanism is understood to proceed through a series of steps, with the direct disproportionation of two this compound molecules being a central part of the process.

The rate of the disproportionation reaction is influenced by the acidity of the solution. Studies conducted in aqueous sulfuric acid have shown that the rate constant of the reaction is dependent on the acid concentration.[4] The reaction rate also increases with temperature, as expected for most chemical reactions.[1][3]

Autocatalysis

The autocatalytic nature of the disproportionation of this compound is a key characteristic.[4] This implies that a product of the reaction accelerates the reaction rate. In this system, the formation of H₂OI⁺ is believed to be a key part of the autocatalytic cycle, though the precise elementary steps of this cycle are still a subject of research. The presence of autocatalysis can lead to complex kinetic profiles, sometimes exhibiting induction periods or oscillatory behavior in related chemical systems.

Quantitative Data

The kinetics of the disproportionation of this compound have been studied under various conditions, yielding important quantitative data. The following tables summarize the reported rate constants at different temperatures and the activation energy for the reaction.

| Temperature (K) | Rate Constant (k) (dm³mol⁻¹s⁻¹) | Sulfuric Acid Concentration (mol/dm³) | Reference |

| 285 | 0.90 ± 0.08 | 0.18 | [1][4] |

| 291 | 1.10 ± 0.10 | 0.18 | [1][4] |

| 298 | 1.30 ± 0.07 | 0.18 | [1][4] |

| 303 | 1.50 ± 0.10 | 0.18 | [1][4] |

| Activation Energy (Ea) | Method | Sulfuric Acid Concentration (mol/dm³) | Reference |

| 46 kJ/mol | Graphical (Arrhenius plot) | 0.125 | [3][5] |

| 38 ± 5 kJ/mol | Graphical (Arrhenius plot) | 0.18 | [1] |

Experimental Protocols

The study of the disproportionation of this compound requires careful experimental design due to the reactant's instability. The most common method for monitoring the reaction kinetics is UV-Vis spectrophotometry.

Preparation of this compound Solution

This compound is typically prepared in situ immediately before a kinetic experiment. A common method involves the reaction of a chlorite (B76162) salt with an iodine solution in an acidic medium. The exact concentrations of the reactants need to be carefully controlled to generate the desired concentration of this compound.

Kinetic Measurements using UV-Vis Spectrophotometry

Objective: To determine the rate of disproportionation of this compound by monitoring the formation of a product over time.

Instrumentation: A temperature-controlled UV-Vis spectrophotometer equipped with quartz cuvettes (e.g., 10 mm path length).

Methodology:

-

Reagent Preparation:

-

Temperature Control:

-

Reaction Initiation and Data Acquisition:

-

Mix the reactant solutions for the generation of this compound directly in the quartz cuvette or in a separate vessel from which the mixture is quickly transferred to the cuvette.

-

Immediately place the cuvette in the spectrophotometer and start recording the absorbance at a fixed wavelength over time.

-

The disproportionation of this compound leads to the formation of other iodine species, including molecular iodine (I₂). The kinetics of the reaction can be monitored by following the increase in the absorbance of I₂. A common wavelength used for this purpose is 274 nm, which corresponds to an absorption maximum for I₂.[5]

-

-

Data Analysis:

-

The absorbance data collected over time is used to determine the concentration of the product (I₂) at different time points, using the Beer-Lambert law (A = εcl).

-

The rate of the reaction can then be determined from the change in concentration of the product over time.

-

For a second-order reaction, a plot of 1/[reactant] versus time will yield a straight line, the slope of which is the rate constant, k. Alternatively, initial rate methods can be employed.

-

Note: To minimize side reactions and isolate the main disproportionation reaction, some studies have employed "scavengers" such as crotonic acid to remove interfering species like hypothis compound (HOI).[4]

Visualizations

Disproportionation Pathway

The following diagram illustrates the core disproportionation reaction of this compound and the involvement of key species in an acidic medium.

References

- 1. KINETICS STUDY OF THE DISPROPORTIONATION OF THE this compound IN AQUEOUS SULFURIC ACID SOLUTION | Bulletin of Natural Sciences Research [aseestant.ceon.rs]

- 2. youtube.com [youtube.com]

- 3. [PDF] Influence of the acidity of the this compound solution system on the kinetics of the disproportionation reaction | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. aseestant.ceon.rs [aseestant.ceon.rs]

- 6. INFLUENCE OF THE ACIDITY OF THE this compound SOLUTION SYSTEM ON THE KINETICS OF THE DISPROPORTIONATION REACTION | Bulletin of Natural Sciences Research [aseestant.ceon.rs]

"thermodynamic properties of iodous acid isomers"

An In-depth Technical Guide on the Thermodynamic Properties of Iodous Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of this compound (HIO₂) isomers, focusing on computationally derived data due to the absence of experimental values for these gas-phase species. The information presented is crucial for understanding the stability, reactivity, and potential roles of these isomers in various chemical systems.

Introduction to this compound Isomers

This compound (HIO₂) is an iodine oxoacid that can exist in several isomeric forms. Computational studies have identified two primary isomers of significance: HOIO and HOOI.[1][2][3] Among the potential structures, which also include less stable forms like HI(O)O and HO(O)I, HOIO has been consistently shown to be the most stable isomer.[1][4][5][6] The relative stability of these isomers is a critical factor in determining their prevalence and reaction pathways in chemical environments. The isomerization from HOOI to the more stable HOIO is an exergonic process.[1]

Quantitative Thermodynamic Data

The thermodynamic properties of the HOIO and HOOI isomers have been determined through high-level quantum chemical calculations. The following tables summarize the key thermodynamic parameters at 298 K.

Table 1: Standard Enthalpy of Formation, Standard Entropy, and Heat Capacity of HIO₂ Isomers

| Isomer | Standard Enthalpy of Formation (ΔfH°₂₉₈ K) (kJ mol⁻¹) | Standard Entropy (S°₂₉₈ K) (J mol⁻¹ K⁻¹) | Heat Capacity (Cp(300 K)) (J mol⁻¹ K⁻¹) |

| HOIO | -24.8 ± 0.9[1][2][3] | Slightly higher than HOOI[1] | Slightly higher than HOOI[1] |

| HOOI | 18.7 ± 0.4[1][2][3] | Data not explicitly quantified in search results | Data not explicitly quantified in search results |

Table 2: Gibbs Free Energy of Isomerization

| Reaction | Standard Gibbs Free Energy of Reaction (ΔrG°₂₉₈ K) (kJ mol⁻¹) |

| HOOI → HOIO | -44.0[1] |

Experimental and Computational Protocols

To date, there is no experimental data available for the thermodynamic properties of HIO₂ isomers in the gas phase.[1] The values presented in this guide are derived from sophisticated computational chemistry studies.

Computational Methodology

The primary computational approach employed in the cited research involves the following steps:

-

Geometry Optimization: The molecular structures of the HIO₂ isomers were optimized using Density Functional Theory (DFT) at the B3LYP level with the aug-cc-pVTZ basis set.[1][2]

-

Energy Calculations: Single-point energy calculations were then performed using the more accurate Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method.[1][2]

-

Spin-Orbit Coupling: Spin-orbit coupling effects, which are significant for iodine-containing species, were calculated using the CASSCF/CASPT2/RASSI scheme.[1][2]

-

Thermochemical Property Prediction: Thermodynamic properties such as enthalpy, entropy, and heat capacity were predicted from the quantum chemistry results using programs like KiSThelP.[1]

The standard enthalpies of formation were calculated via isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation. This method helps to cancel out systematic errors in the calculations. Examples of such reactions used for determining the enthalpy of formation of HIO₂ isomers include:

Gas-Phase Reactivity of this compound

The most stable isomer, HOIO, is involved in important gas-phase reactions, notably with the hydroxyl (OH) radical. This reaction can proceed via two main pathways: H-abstraction and O(H)-abstraction.

Caption: Formation and reaction pathways of the HOIO isomer in the gas phase.

The H-abstraction channel, leading to the formation of OIO and H₂O, is significantly exergonic by -135 kJ mol⁻¹ at 298 K.[1][2] The rate constants for these reactions have been computed as a function of temperature, indicating that the H-abstraction pathway is the dominant reaction channel under tropospheric conditions.[1][2]

Conclusion

The thermodynamic properties of this compound isomers, particularly HOIO and HOOI, have been well-characterized through computational methods. The data consistently show that HOIO is the most stable isomer. While experimental data remains elusive, the theoretical findings provide a robust foundation for understanding the behavior of these species in chemical models, such as those relevant to atmospheric chemistry and drug development processes where iodine-containing compounds are involved. The provided quantitative data and reaction pathways are essential for researchers and scientists working in these fields.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Collection - Thermochemistry of HIO2 Species and Reactivity of this compound with OH Radical: A Computational Study - ACS Earth Space and Chemistry - Figshare [acs.figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Probing Ground and Low-Lying Excited States for HIO2 Isomers – Alex Brown Lab [alexbrown.chem.ualberta.ca]

A Technical Guide to Iodous Acid and its Conjugate Base, Iodite

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of iodous acid (HIO₂) and its corresponding conjugate base, the iodite (B1235397) ion (IO₂⁻). Due to their inherent instability, these species are challenging to study but are relevant in various chemical contexts, including atmospheric and nuclear chemistry. This guide summarizes their chemical properties, acid-base chemistry, and reactivity, presenting quantitative data and conceptual experimental approaches for their investigation.

Chemical and Physical Properties

This compound is an unstable iodine oxoacid where iodine exists in the +3 oxidation state.[1][2] Its salts, known as iodites, are also highly unstable and have been observed but not isolated, as they rapidly disproportionate.[1][2][3][4]

Properties of this compound (HIO₂)

The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | HIO₂ | [1][2][3][4] |

| IUPAC Name | This compound | [1][2][5] |

| Systematic IUPAC Name | dioxidoiodate(1−) | [1][3] |

| Molecular Weight | 159.911 g/mol | [1][2][3][4][5] |

| Monoisotopic Mass | 159.902 g/mol | [1][2][3][4] |

| Conjugate Base | Iodite (IO₂⁻) | [3][4] |

| Hydrogen Bond Donors | 1 | [1][2][3][4] |

| Hydrogen Bond Acceptors | 2 | [1][2][3][4] |

| Complexity | 10.3 | [1][3][4] |

Properties of the Iodite Ion (IO₂⁻)

The iodite ion is the conjugate base of this compound. As the anion of a weak acid, it acts as a mild reducing agent. Its salts are known to be extremely unstable.

Acid-Base Chemistry and Dissociation

This compound is a weak acid that partially dissociates in aqueous solutions to yield a proton (H⁺) and its conjugate base, the iodite ion (IO₂⁻).

Caption: Dissociation equilibrium of this compound in water.

Acid Dissociation Constant (Kₐ)

The acid-dissociation constant (Kₐ) for this compound is not definitively established, with different experimental and theoretical estimations reported in the literature. This variation underscores the difficulty in studying this unstable compound.

| Kₐ Value | pKₐ Value | Source/Context |

| 3.2 x 10⁻⁵ | 4.5 | Based on a Chegg Study problem.[6][7] |

| ~1 x 10⁻⁶ | ~6 | Estimated based on correlations between thermodynamic values of oxo-halogen ions.[7] |

| ~1 x 10⁻⁴ | ~4 | An alternative estimation from thermodynamic correlations.[7] |

Synthesis and Reactivity

Direct synthesis and isolation of this compound are not feasible due to its extreme instability.[2] It is typically only present transiently in aqueous solutions.

Conceptual Synthesis

In laboratory and atmospheric chemistry, this compound (HOIO) is believed to form from reactions such as:

Reactivity and Disproportionation

The most significant reaction of this compound and its iodite salts is disproportionation, where the iodine (+3) is simultaneously oxidized to iodate (B108269) (+5) and reduced to iodide (-1) or iodine (0). This inherent instability prevents the isolation of iodite salts.[1][3][4]

A common disproportionation pathway for iodite is: 2 HIO₂ → HIO₃ + HOI The resulting hypothis compound (HOI) is also unstable and participates in further reactions.

Caption: Disproportionation of the iodite ion.

Experimental Protocols

Given the transient nature of this compound and iodite, standard isolation protocols are not applicable. Instead, their properties must be investigated in situ. Below is a conceptual workflow for such an investigation, followed by a standard protocol for a related, stable iodine oxo-salt to illustrate relevant laboratory techniques.

Conceptual Workflow for In Situ Analysis of Iodite

This workflow outlines a logical sequence for generating and analyzing iodite in an aqueous solution without isolation.

Caption: Conceptual workflow for in situ iodite studies.

Example Protocol: Synthesis of Sodium Iodate (NaIO₃)

This protocol describes the synthesis of sodium iodate, a stable salt of the related iodic acid, demonstrating common techniques in iodine chemistry. This method involves the oxidation of iodine using hydrogen peroxide in the presence of sodium hydroxide (B78521).

Materials:

-

Crystalline Iodine (I₂)

-

Sodium Hydroxide (NaOH) solution

-

Hydrogen Peroxide (H₂O₂) solution (e.g., 30%)

-

Deionized water

-

Heating/stirring plate

-

Reaction flask and condenser

-

Filtration apparatus (e.g., Büchner funnel)

-

Crystallizing dish

Procedure:

-

Dissolution: Prepare a solution of sodium hydroxide in a reaction flask. While stirring, cautiously add crystalline iodine to form a solution containing sodium iodide and sodium iodate.[8]

-

Oxidation: Gently heat the solution (e.g., to 60-80°C). Slowly add hydrogen peroxide solution to the flask. The H₂O₂ will oxidize the in-situ generated iodide to iodate. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

Decomposition of Excess Peroxide: After the iodine color has disappeared, heat the now colorless solution to a near boil for a short period to decompose any remaining hydrogen peroxide.[8]

-

Crystallization: Concentrate the solution by evaporation to induce crystallization of sodium iodate. Allow the solution to cool slowly to room temperature, then potentially in an ice bath, to maximize crystal formation.[8]

-

Isolation and Drying: Separate the sodium iodate crystals from the mother liquor via vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water.

-

Drying: Dry the purified sodium iodate crystals in a drying oven at a moderate temperature (e.g., 110°C) to a constant weight.

Structure and Bonding

Computational studies suggest the lowest energy isomer for this compound is HOIO.[1] The iodine atom is central, bonded to a hydroxyl (-OH) group and an oxygen atom. The iodite anion (IO₂⁻) has a bent molecular geometry, similar to other triatomic halite ions.

This guide provides a foundational understanding of this compound and iodite, highlighting their properties and the experimental challenges they present. Further research, primarily through computational modeling and rapid kinetic studies, is necessary to fully elucidate the behavior of these reactive iodine species.

References

- 1. This compound Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 2. This compound Formula - GeeksforGeeks [geeksforgeeks.org]

- 3. collegedunia.com [collegedunia.com]

- 4. byjus.com [byjus.com]

- 5. This compound | HIO2 | CID 166623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Answered: this compound (HIO,) is a weak acid that dissociates in water as follows. HIO,(aq) + H,0(1) ==H;0*(aq) + 10, (aq) The acid-dissociation constant (K.) for iodous… | bartleby [bartleby.com]

- 7. ph - What is the pKa of this compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. RU2563869C1 - Iodic acid salts production method - Google Patents [patents.google.com]

The Pivotal Role of Iodous Acid in the Iodine Clock Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core function of iodous acid (HIO₂) in the intricate mechanism of the iodine clock reaction. Often overlooked in simplified explanations, this compound is a critical intermediate that dictates the pace and oscillatory nature of several key variations of this classic chemical demonstration. This document provides a detailed examination of the reaction kinetics, experimental protocols, and underlying signaling pathways involving HIO₂, offering valuable insights for researchers in chemical kinetics and drug development professionals interested in oscillatory chemical systems.

Introduction to this compound in the Iodine Clock Reaction

The iodine clock reaction, first observed by Hans Heinrich Landolt in 1886, is a celebrated chemical demonstration of reaction kinetics.[1] While several variations exist, they all share a common feature: a sudden and dramatic color change from colorless to deep blue after a predictable time interval. This is due to the formation of a triiodide-starch complex.[1] In more complex versions of this reaction, such as the Briggs-Rauscher and Bray-Liebhafsky oscillating clocks, the solution cycles between colorless, amber, and blue.[2]

At the heart of these complex variations lies the transient species, this compound (HIO₂). It acts as a key intermediate and an autocatalyst, significantly influencing the reaction rate and enabling the oscillatory behavior. Understanding the formation, consumption, and catalytic cycle of this compound is paramount to unraveling the complete mechanism of these fascinating reactions.

The Reaction Mechanism: A Deep Dive into the Role of HIO₂

This compound is primarily involved in the chlorate (B79027) and oscillating variations of the iodine clock reaction. Its role is multifaceted, participating in both the slow, rate-determining steps and the fast, autocatalytic processes.

The Chlorate-Iodine Clock Reaction

In the chlorate variation, a solution containing potassium iodide, sodium chlorate, and perchloric acid undergoes a series of reactions leading to the sudden appearance of iodine.[1][3] The formation of this compound is a crucial step in the acceleration of chlorate consumption.

The initial slow reaction involves the oxidation of iodide ions by chlorate ions to form hypothis compound (HOI).[1][3]

Reaction 1: Formation of Hypothis compound (Slow) ClO₃⁻ + I⁻ + 2H⁺ → HOI + HClO₂[1][3]

Hypothis compound then reacts with chlorate to produce this compound.[1][3]

Reaction 2: Formation of this compound ClO₃⁻ + HOI + H⁺ → HIO₂ + HClO₂[1][3]

The newly formed this compound plays an autocatalytic role by reacting with chlorate in the fastest step of the reaction, rapidly producing iodate (B108269) and further accelerating the overall process.[1][3]

Reaction 3: Autocatalytic Consumption of this compound (Fast) ClO₃⁻ + HIO₂ → IO₃⁻ + HClO₂[1][3]

This autocatalytic loop, driven by the formation and consumption of this compound, is responsible for the sharp increase in the rate of reaction, leading to the "clock" effect.

The Briggs-Rauscher Oscillating Clock

The Briggs-Rauscher reaction is a more complex system that exhibits oscillations between colorless, amber (due to the presence of I₂), and dark blue (due to the triiodide-starch complex).[2] This reaction involves the reduction of iodate by hydrogen peroxide in the presence of an acid, a manganese catalyst, and an organic substrate like malonic acid.[2] this compound is a central intermediate in the two competing processes (a radical process and a non-radical process) that drive the oscillations.

The non-radical process, which dominates at high iodide concentrations, involves the slow reaction of iodate and iodide to form this compound and hypothis compound.[2]

Reaction 4: Formation of Iodous and Hypothis compound (Non-Radical) IO₃⁻ + I⁻ + 2H⁺ → HIO₂ + HOI

The radical process, which takes over at low iodide concentrations, involves the reaction of iodate with this compound.[4]

Reaction 5: Initiation of Radical Process IO₃⁻ + HIO₂ + H⁺ → 2IO₂• + H₂O[5]

The interplay between these two pathways, governed by the concentration of iodide and the intermediate this compound, leads to the observed oscillations.

The Bray-Liebhafsky Oscillating Reaction

The Bray-Liebhafsky reaction is the first known homogeneous oscillating chemical reaction and involves the decomposition of hydrogen peroxide catalyzed by the iodate-iodine system.[6][7] The reaction oscillates between the oxidation of iodine to iodate and the reduction of iodate back to iodine by hydrogen peroxide.[7] this compound is a key intermediate in the reduction of iodate. The overall rate law for the reduction of iodate by hydrogen peroxide at low H₂O₂ concentrations is dependent on the hydrogen ion concentration, indicating a complex mechanism likely involving protonated intermediates of iodine species.[8]

Quantitative Data: Reaction Kinetics

The following tables summarize the available quantitative data for the key reactions involving this compound in the iodine clock reaction. It is important to note that the rate constants can vary depending on the specific experimental conditions (e.g., temperature, ionic strength).

| Reaction | Rate Law | Rate Constant (k) | Temperature (°C) | Reference |

| ClO₃⁻ + HIO₂ → IO₃⁻ + HClO₂ | Rate = k[ClO₃⁻][HIO₂] | Not explicitly found | - | [1] |

| IO₃⁻ + I⁻ + 2H⁺ → HIO₂ + HOI | Complex, part of a larger mechanism | - | - | [2] |

| IO₃⁻ + HIO₂ + H⁺ → 2IO₂• + H₂O | Rate = k[IO₃⁻][HIO₂][H⁺] | 30 M⁻²s⁻¹ | 25 | [5] |

| HIO₂ + I⁻ + H⁺ → 2HOI | Rate = k[HIO₂][I⁻][H⁺] | 1 x 10⁸ M⁻²s⁻¹ | 25 | [5] |

| 2HIO₂ → IO₃⁻ + HOI + H⁺ | Rate = k[HIO₂]² | 1 x 10³ M⁻¹s⁻¹ | 25 | [5] |

Rate Constants for Iodate Reduction by Hydrogen Peroxide (Bray-Liebhafsky Reaction) [8]

| Temperature (°C) | k' (M⁻¹s⁻¹) | k'' (M⁻²s⁻¹) |

| 25 | 1.3 x 10⁻⁷ | 1.5 x 10⁻⁵ |

| 39 | 7.8 x 10⁻⁷ | 6.2 x 10⁻⁵ |

| 60 | 1.4 x 10⁻⁵ | 6.3 x 10⁻⁴ |

| Rate Law: -d[IO₃⁻]/dt = (k' + k''[H⁺])[IO₃⁻][H₂O₂] |

Experimental Protocols

Detailed methodologies for the key experiments involving this compound are provided below.

Chlorate-Iodine-Nitrous Acid Clock Reaction

This variation provides a clear demonstration of the autocatalytic role of species derived from chlorate.

Materials:

-

Sodium chlorate (NaClO₃)

-

Perchloric acid (HClO₄)

-

Iodine (I₂)

-

Sodium nitrite (B80452) (NaNO₂)

-

Deionized water

-

Spectrophotometer

-

Thermostatic bath

-

Quartz cuvettes

Procedure: [8]

-

Prepare stock solutions of sodium chlorate, perchloric acid, iodine, and sodium nitrite in deionized water.

-

Maintain the temperature of the reactant solutions at 25 ± 0.1°C using a thermostatic bath.

-

In a quartz cuvette, mix the solutions of sodium chlorate, iodine, and perchloric acid.

-

Initiate the reaction by adding the sodium nitrite solution.

-

Immediately begin monitoring the absorbance of the solution at 460 nm (the maximum absorbance of iodine) using a spectrophotometer in kinetic mode.

-

The clock time is the duration from the addition of nitrous acid until the rapid decrease in iodine concentration.

Briggs-Rauscher Oscillating Clock

This protocol outlines the preparation of the three solutions required for the classic Briggs-Rauscher demonstration.

Solution A: [2]

-

410 mL of 30% hydrogen peroxide (H₂O₂)

-

1 L of distilled water

Solution B: [2]

-

43 g of potassium iodate (KIO₃)

-

4.3 mL of concentrated sulfuric acid (H₂SO₄)

-

1 L of distilled water

Solution C: [2]

-

15.6 g of malonic acid (CH₂(COOH)₂)

-

3.4 g of manganese(II) sulfate (B86663) monohydrate (MnSO₄·H₂O)

-

1 g of soluble starch

-

1 L of distilled water

Procedure: [2]

-

Prepare the three solutions as described above.

-

In a large beaker, mix equal volumes of solutions A and B.

-

Add an equal volume of solution C to the mixture while stirring continuously.

-

Observe the periodic color changes from colorless to amber to dark blue.

Visualizing the Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and experimental workflows.

References

- 1. Iodine clock reaction - Wikipedia [en.wikipedia.org]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. eskup.kpu.edu.rs [eskup.kpu.edu.rs]

- 7. Bray–Liebhafsky reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

"gas-phase chemistry of iodous acid"

An In-depth Technical Guide on the Gas-Phase Chemistry of Iodous Acid (HIO2)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The gas-phase chemistry of this compound (HIO2) is a challenging field of study due to the high reactivity and instability of the molecule. Consequently, the available quantitative data relies heavily on computational chemistry. Experimental data on the kinetics of gas-phase HIO2 reactions are scarce. This guide summarizes the current state of knowledge, drawing primarily from theoretical studies, and outlines the experimental methodologies that are being used to investigate related reactive iodine species.

Introduction

This compound (HIO2) is an iodine oxoacid that has garnered increasing interest due to its potential role in atmospheric chemistry, particularly in new particle formation in marine and polar regions[1]. Its high reactivity makes it a transient but potentially important intermediate in the complex cycle of atmospheric iodine. Understanding the gas-phase chemistry of HIO2 is crucial for accurately modeling iodine-mediated atmospheric processes and their impact on climate and air quality. This guide provides a comprehensive overview of the current understanding of the formation, reactions, and thermochemistry of gas-phase HIO2, with a focus on its most stable isomer, HOIO.

Thermochemistry and Structure

This compound exists in several isomeric forms, with HOIO being the most stable in the gas phase. Another notable isomer is HOOI. Computational studies have been instrumental in determining their thermochemical properties.

Table 1: Calculated Thermochemical Properties of HIO2 Isomers at 298 K

| Property | HOIO | HOOI | Reference |

| Standard Enthalpy of Formation (ΔfH°₂₉₈ K) | -24.8 ± 0.9 kJ mol⁻¹ | 18.7 ± 0.4 kJ mol⁻¹ | [2][3] |

| Standard Entropy (S°₂₉₈ K) | Data not available | Data not available | |

| Heat Capacity (Cp) | Data not available | Data not available |

Note: The thermochemical data presented are derived from high-level quantum chemical calculations (e.g., CCSD(T)) and await experimental verification.

Gas-Phase Formation of this compound

Computational studies have identified two primary formation pathways for HOIO in the gas phase[4]:

-

IO + OH → HOIO

-

I + HO₂ → HOIO

These reactions involve key radical species present in the atmosphere, highlighting the potential for HIO2 to be formed under atmospherically relevant conditions.

Gas-Phase Reactions of this compound

The high reactivity of HIO2 means it can be removed from the atmosphere through various reaction pathways. The reaction with the hydroxyl radical (OH) is considered a major sink.

Reaction with OH Radicals

The reaction of HOIO with OH can proceed via two main channels: H-abstraction and OH-abstraction.

-

H-abstraction: HOIO + OH → OIO + H₂O

-

OH-abstraction: HOIO + OH → IO + H₂O₂

Computational studies have shown that the H-abstraction channel is significantly exergonic and dominates at tropospheric temperatures[2][3].

Table 2: Calculated Rate Constants for the Reaction of HOIO with OH

| Reaction Channel | Rate Constant Expression (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Reference |

| H-abstraction | k(T) = 2.22 x 10⁻¹⁹ * T¹⁸³ * exp(-4.9 kJ mol⁻¹ / RT) | 250–2500 | [2][3] |

| OH-abstraction | k(T) = 7.73 x 10⁻²¹ * T²⁶⁶ * exp(-70.2 kJ mol⁻¹ / RT) | 250–2500 | [2][3] |

The long atmospheric lifetime of HOIO with respect to the reaction with OH (estimated to be around 64 years) suggests that other loss processes, such as photolysis or reactions with other species, may also be important[3].

Other Potential Reactions

While quantitative data are lacking, other potential gas-phase reactions of HIO2 that warrant investigation include:

-

Photolysis: HIO2 + hν → products

-

Reaction with Ozone: HIO2 + O₃ → products

-

Reactions with Nitrogen Oxides: HIO2 + NOₓ (NO, NO₂) → products

-

Self-Reaction: HIO2 + HIO2 → products

Proposed Gas-Phase Reaction Network

The following diagram illustrates the key proposed pathways for the formation and primary reaction of gas-phase this compound (HOIO), based on current computational studies.

Caption: Proposed gas-phase formation and reaction pathways of this compound (HOIO).

Experimental Protocols

Direct experimental studies on the kinetics of gas-phase HIO2 are challenging. However, the methodologies used to study other reactive iodine species can be adapted.

Generation of Gas-Phase HIO2

A potential method for generating gas-phase HIO2 for kinetic studies would be through the reaction of its precursors in a flow tube reactor.

Caption: Conceptual workflow for the generation and detection of gas-phase HIO2.

Methodology:

-

IO Radical Generation: Iodine monoxide (IO) radicals can be generated in a flow tube by reacting iodine atoms (I) with ozone (O₃). The I atoms are typically produced by the photolysis of I₂ vapor using a laser (e.g., Nd:YAG at 532 nm).

-

OH Radical Generation: Hydroxyl (OH) radicals can be produced from various sources, such as the reaction of H atoms with NO₂ or the photolysis of H₂O₂ or O₃ in the presence of water vapor.

-

Reaction and Detection: The IO and OH radicals are mixed in the flow tube where they react to form HIO2. The reaction products are then sampled into a sensitive detection instrument, such as a Chemical Ionization Mass Spectrometer (CIMS), for identification and quantification.

Detection and Kinetic Measurements

-

Chemical Ionization Mass Spectrometry (CIMS): CIMS is a highly sensitive technique for detecting trace gases. For HIO2 detection, a reagent ion (e.g., I⁻ or NO₃⁻) would be used to ionize the HIO2 molecule, forming a detectable cluster[5]. By varying the reaction time in the flow tube (by adjusting the injector position or flow rates), the rate of reaction of HIO2 with another species can be determined.

-

Laser-Induced Fluorescence (LIF): LIF could potentially be used to detect HIO2 if a suitable electronic transition can be identified and excited with a laser. The subsequent fluorescence would be proportional to the HIO2 concentration. This technique is often used for the detection of radical species like OH and IO.

Conclusion and Future Directions

The gas-phase chemistry of this compound is an emerging area of atmospheric science. Current knowledge, based predominantly on computational studies, suggests that HIO2 is formed from atmospherically relevant precursors and that its reaction with the OH radical is a significant sink. However, there is a pressing need for experimental studies to validate the theoretical predictions and to investigate other potential reaction pathways, such as photolysis and reactions with O₃ and NOₓ. The development of reliable experimental methods for generating and detecting gas-phase HIO2 will be critical for advancing our understanding of its role in the atmosphere. Such experimental data will be invaluable for improving the accuracy of atmospheric models and for providing a more complete picture of iodine-driven new particle formation and its climatic implications.

References

- 1. Critical Role of this compound in Neutral Iodine Oxoacid Nucleation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Insights into the Chemistry of Iodine New Particle Formation: The Role of Iodine Oxides and the Source of Iodic Acid - PMC [pmc.ncbi.nlm.nih.gov]

The Computational Chemistry of Iodine Oxyacids: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Computational Chemistry of Iodine Oxyacids, Their Role in Atmospheric Science, and Applications in Pharmaceutical Research.

Introduction

Iodine oxyacids, a series of compounds with iodine in various positive oxidation states, are of significant interest across diverse scientific disciplines. In atmospheric science, they are recognized as key species in marine boundary layer chemistry and new particle formation. For researchers in drug development and medicinal chemistry, the principles governing iodine's reactivity are fundamental to the synthesis and understanding of radioiodinated pharmaceuticals used in imaging and therapy. This technical guide provides a comprehensive overview of the computational chemistry of hypoiodous acid (HIO), this compound (HIO2), iodic acid (HIO3), and periodic acid (HIO4/H5IO6), detailing their molecular structures, vibrational properties, and thermochemistry through the lens of computational modeling. Furthermore, it explores the practical applications of these computational methods in atmospheric chemistry and the design of radioiodinated compounds for pharmaceutical applications.

Computational Methodologies for Iodine Oxyacids

The accurate computational modeling of iodine-containing compounds presents unique challenges due to the heavy nature of the iodine atom. Relativistic effects, including scalar relativistic effects and spin-orbit coupling, play a significant role in determining their electronic structure and properties.[1]

Ab Initio and Density Functional Theory (DFT) Approaches

High-level ab initio methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are often employed to obtain accurate energies and molecular properties.[2] However, due to their computational cost, Density Functional Theory (DFT) is a widely used alternative for geometry optimizations and vibrational frequency calculations.

Commonly used DFT functionals for iodine compounds include:

-

ωB97X-D3BJ: A range-separated hybrid functional with dispersion correction, which has shown good performance for non-covalent interactions in iodine-containing clusters.[3][4]

-

M06-2X: A hybrid meta-GGA functional that also performs well for thermochemistry and kinetics.[4]

-

B3LYP: A popular hybrid functional, often used for geometry optimizations as a starting point for higher-level calculations.[5]

Basis Sets for Iodine

Standard Pople-style basis sets like 6-31G(d,p) are not suitable for heavy elements like iodine.[6] Instead, basis sets that incorporate relativistic effects are essential. These often involve the use of effective core potentials (ECPs) to replace the core electrons of iodine, reducing computational cost while retaining accuracy for valence electron properties.

Recommended basis sets for iodine include:

-

aug-cc-pVTZ-PP: A correlation-consistent basis set with diffuse functions, used in conjunction with a pseudopotential (PP) for the iodine core.[3]

-

LANL2DZdp: A double-zeta basis set with an effective core potential, which provides a good balance of accuracy and computational efficiency.[7]

-

def2-TZVPP: A triple-zeta valence basis set with polarization functions.[3]

Consideration of Relativistic Effects

For highly accurate calculations, especially for properties sensitive to the electron density near the nucleus, it is crucial to explicitly include relativistic effects. This can be achieved through methods such as:

-

Zeroth-Order Regular Approximation (ZORA): A two-component relativistic method that provides a good approximation to the Dirac equation.[3][8]

-

Douglas-Kroll-Hess (DKH) Hamiltonian: Another method to decouple the large and small components of the Dirac equation.[9]

Spin-orbit coupling can also have a notable effect on the energies of iodine compounds and can be calculated using methods like CASSCF/CASPT2/RASSI.[5]

Molecular Structures and Properties of Iodine Oxyacids

This section summarizes the key structural and vibrational properties of iodine oxyacids determined from both computational studies and experimental gas-phase spectroscopy.

Hypothis compound (HIO)

Hypothis compound is the simplest of the iodine oxyacids. Its geometry and vibrational frequencies have been well-characterized experimentally and computationally.

| Parameter | Experimental Value | Computational Value | Method/Basis Set |

| Bond Length (rOH) / Å | 0.967(8)[10] | 0.965 | G96PW91/aug-cc-pVTZ-PP[11] |

| Bond Length (rOI) / Å | 1.9941(3)[10] | 2.001 | G96PW91/aug-cc-pVTZ-PP[11] |

| Bond Angle (∠HOI) / ° | 103.89[10] | 103.5 | G96PW91/aug-cc-pVTZ-PP[11] |

| Vibrational Frequencies (cm⁻¹) | |||

| ν(OH stretch) | 3626[12] | 3630 | G96PW91/aug-cc-pVTZ-PP[11] |

| δ(HOI bend) | 1070[12] | 1068 | G96PW91/aug-cc-pVTZ-PP[11] |

| ν(OI stretch) | 575[12] | 570 | G96PW91/aug-cc-pVTZ-PP[11] |

This compound (HIO₂) and Its Isomers

Computational studies have identified two main stable isomers of HIO₂: the more stable HOIO and the higher-energy HOOI. The HO(O)I isomer is generally found to be unstable.[13]

| Parameter | HOIO | HOOI | Method/Basis Set |

| Relative Energy (kcal/mol) | 0.0 | 10.5 | CCSD(T)/aug-cc-pVTZ-PP[13] |

| Bond Lengths (Å) | CCSD(T)/aug-cc-pVTZ-PP[13] | ||

| r(HO) | 0.964 | 0.967 | |

| r(OI) | 1.838 | 2.062 (O-O) | |

| r(IO) | 1.954 | 1.691 (O-I) | |

| **Bond Angles (°) ** | CCSD(T)/aug-cc-pVTZ-PP[13] | ||

| ∠(HOI) | 108.5 | 100.4 | |

| ∠(OIO) | 101.9 | - | |

| Vibrational Frequencies (cm⁻¹) | CCSD(T)/aug-cc-pVTZ-PP[13] | ||

| O-H stretch | 3589 | 3568 | |

| O-I-O bend / O-O-I bend | 1069 | 1010 | |

| O-I stretch (asym) | 775 | 884 (O-O stretch) | |

| O-I stretch (sym) | 610 | 620 (O-I stretch) |

Iodic Acid (HIO₃)

Iodic acid is a key species in atmospheric new particle formation. While extensive computational studies on its clusters exist, detailed monomer data is less commonly tabulated in readily accessible sources.

| Parameter | Computational Value | Method/Basis Set |

| Bond Lengths (Å) | B3LYP/aug-cc-pVTZ[14] | |

| r(HO) | 0.971 | |

| r(I-OH) | 1.912 | |

| r(I=O) | 1.793 (avg.) | |

| **Bond Angles (°) ** | B3LYP/aug-cc-pVTZ[14] | |

| ∠(HOI) | 106.8 | |

| ∠(O=I=O) | 101.5 (avg.) | |

| Vibrational Frequencies (cm⁻¹) | B3LYP/aug-cc-pVTZ[14] | |

| O-H stretch | 3452 | |

| I-O-H bend | 1158 | |

| I=O stretch (asym) | 834 | |

| I=O stretch (sym) | 789 | |

| I-OH stretch | 645 |

Periodic Acid (HIO₄ and H₅IO₆)

Periodic acid exists in two main forms: metaperiodic acid (HIO₄) and orthoperiodic acid (H₅IO₆). Computational data for these species is not as prevalent in the literature compared to the lower oxyacids.

Experimental Protocols

This section outlines typical experimental and computational protocols relevant to the study of iodine oxyacids.

Gas-Phase Synthesis and Detection of Iodine Oxyacids

Objective: To generate and detect iodine oxyacids in the gas phase for spectroscopic analysis or reaction kinetics studies.

Methodology:

-

Precursor Generation: Molecular iodine (I₂) is introduced into a flow tube reactor, often from a temperature-controlled solid sample.[13]

-

Radical Formation: I₂ is photolyzed, typically using a laser (e.g., at 532 nm), to produce iodine atoms (I).

-

Oxidation: The iodine atoms react with an oxidant, most commonly ozone (O₃), which is introduced at a known concentration. The reactions proceed through a series of steps involving iodine oxides (IO, OIO, etc.).[1]

-

Oxyacid Formation: In the presence of water vapor, the iodine oxides can react to form iodine oxyacids (HIO, HIO₂, HIO₃).[1] The formation of HIO₃ can also occur from the reaction of IOIO with O₃ followed by reaction with H₂O.[10]

-

Detection: The products are detected using mass spectrometry, often with chemical ionization (CIMS). Different reagent ions can be used for selective detection, such as NO₃⁻ for HIO₃ and Br⁻ for HOI.[15]

Computational Protocol for Structure and Frequency Calculation

Objective: To calculate the equilibrium geometry and vibrational frequencies of an iodine oxyacid.

Methodology:

-

Initial Structure: An initial guess for the molecular geometry is created.

-

Geometry Optimization:

-

Frequency Calculation:

-

A vibrational frequency calculation is performed at the same level of theory as the optimization to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain the harmonic vibrational frequencies.

-

The calculated frequencies are often scaled by an empirical factor (e.g., 0.96-0.98 for DFT) to better match experimental fundamental frequencies.[2]

-

-

High-Accuracy Energy Calculation (Optional):

Computational Protocol for Modeling Radioiodination of a Pharmaceutical Candidate

Objective: To predict the binding affinity and stability of a radioiodinated drug candidate to its biological target.

Methodology:

-

Ligand and Receptor Preparation:

-

3D structures of the non-iodinated and iodinated drug candidates are built and optimized using a suitable computational chemistry software.

-

The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by adding hydrogen atoms, assigning protonation states, and removing water molecules.

-

-

Molecular Docking:

-

Molecular docking simulations are performed to predict the binding pose of the iodinated and non-iodinated ligands within the active site of the target protein.[12]

-

The docking results are scored to estimate the binding affinity (e.g., in kcal/mol).

-

-

Molecular Dynamics (MD) Simulation:

-

The protein-ligand complex from the best docking pose is used as the starting point for an MD simulation.

-

The complex is solvated in a water box with appropriate ions to mimic physiological conditions.

-

The system is subjected to energy minimization and equilibration.

-

A production MD run (typically nanoseconds to microseconds) is performed to simulate the dynamic behavior of the complex.

-

-

Analysis:

-

The trajectory from the MD simulation is analyzed to assess the stability of the protein-ligand interactions, root-mean-square deviation (RMSD) of the ligand, and key hydrogen bonding or other interactions.[12]

-

Binding free energies can be calculated using methods like MM/PBSA or MM/GBSA.

-

Signaling Pathways and Logical Relationships

While simple iodine oxyacids are not directly involved in known biological signaling pathways, their chemistry is central to atmospheric processes and the design of targeted radiopharmaceuticals.

Atmospheric New Particle Formation

The formation of new atmospheric particles involving iodine oxyacids is a complex process of molecular clustering. The following diagram illustrates a simplified logical workflow for the initial steps of this process.

Workflow for Computational Design of Radioiodinated Pharmaceuticals

The design and evaluation of radioiodinated pharmaceuticals heavily rely on computational modeling to predict their efficacy and stability before costly synthesis and in vivo testing.

Conclusion

The computational chemistry of iodine oxyacids is a field with significant implications for both fundamental atmospheric science and applied pharmaceutical research. Accurate theoretical modeling, which accounts for the relativistic effects of the iodine atom, provides invaluable insights into the structure, reactivity, and thermochemistry of these species. For atmospheric scientists, these computational tools are essential for elucidating the mechanisms of new particle formation. For drug development professionals, the same fundamental principles of computational chemistry are applied to the design and in silico evaluation of radioiodinated compounds, accelerating the development of new diagnostic and therapeutic agents. As computational power and theoretical methods continue to advance, the predictive power of these models will undoubtedly play an increasingly critical role in both disciplines.

References

- 1. Quantum chemical calculations on a selection of iodine-containing species (IO, OIO, INO3, (IO)2, I2O3, I2O4 and I2O5) of importance in the atmosphere - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]